(2R)-4-(2-aminoethyl)-2-methyl-1lambda6-thiomorpholine-1,1-dione dihydrochloride
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Overview
Description
(2R)-4-(2-aminoethyl)-2-methyl-1lambda6-thiomorpholine-1,1-dione dihydrochloride is a compound with the molecular formula C7H18Cl2N2O2S and a molecular weight of 265.19.
Preparation Methods
The synthesis of (2R)-4-(2-aminoethyl)-2-methyl-1lambda6-thiomorpholine-1,1-dione dihydrochloride involves several steps. The synthetic routes and reaction conditions are typically optimized to achieve high yields and purity. Industrial production methods often involve large-scale synthesis using automated equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2R)-4-(2-aminoethyl)-2-methyl-1lambda6-thiomorpholine-1,1-dione dihydrochloride has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it is used for drug development and testing. In industry, it is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-4-(2-aminoethyl)-2-methyl-1lambda6-thiomorpholine-1,1-dione dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, (2R)-4-(2-aminoethyl)-2-methyl-1lambda6-thiomorpholine-1,1-dione dihydrochloride stands out due to its unique chemical structure and properties. Similar compounds include other sulfonamides and thiazines, which may have different reactivity and applications.
Properties
IUPAC Name |
2-[(2R)-2-methyl-1,1-dioxo-1,4-thiazinan-4-yl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.2ClH/c1-7-6-9(3-2-8)4-5-12(7,10)11;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQROEOPTRTVUOU-XCUBXKJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCS1(=O)=O)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCS1(=O)=O)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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